molecular formula C29H34O10 B1259056 Wallifoliol

Wallifoliol

Cat. No.: B1259056
M. Wt: 542.6 g/mol
InChI Key: CIHPBJOPSVVYIO-RFIZPCKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wallifoliol (C₂₉H₃₄O₁₀) is a taxane diterpenoid first isolated from Taxus wallichiana (Himalayan yew) . Its structure features a unique 5/6/6/6/4 pentacyclic carbon skeleton, distinguishing it from classical taxanes like paclitaxel (C₄₇H₅₁NO₁₄) . The molecule contains an oxetane ring and multiple oxygenated functional groups, including acetyl and benzoyl esters at C-10 and C-13, respectively . This compound exhibits cytotoxic activity against human cancer cell lines, notably KB (oral epidermoid carcinoma) and Hepa 59 T/VGH (liver carcinoma), with IC₅₀ values ranging from 0.5–2.0 µM .

Properties

Molecular Formula

C29H34O10

Molecular Weight

542.6 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,11S,14S)-4-acetyloxy-9,11,14-trihydroxy-10,13,16,16-tetramethyl-18-oxo-6,17-dioxapentacyclo[9.4.3.01,12.03,10.04,7]octadec-12-en-2-yl] benzoate

InChI

InChI=1S/C29H34O10/c1-14-17(31)12-27-20(14)29(35,24(34)39-25(27,3)4)26(5)18(32)11-19-28(13-36-19,38-15(2)30)21(26)22(27)37-23(33)16-9-7-6-8-10-16/h6-10,17-19,21-22,31-32,35H,11-13H2,1-5H3/t17-,18-,19+,21-,22-,26+,27-,28-,29+/m0/s1

InChI Key

CIHPBJOPSVVYIO-RFIZPCKGSA-N

Isomeric SMILES

CC1=C2[C@@]3(C[C@@H]1O)[C@H]([C@H]4[C@]([C@@]2(C(=O)OC3(C)C)O)([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1=C2C3(CC1O)C(C4C(C2(C(=O)OC3(C)C)O)(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C6=CC=CC=C6

Synonyms

wallifoliol

Origin of Product

United States

Comparison with Similar Compounds

Taxoprexin (C₄₇H₅₈NO₁₄)

  • Structural Differences :
    • Taxoprexin retains the classical taxane core (6/8/6/4 system) with a C-13 side chain, unlike Wallifoliol’s abeotaxane skeleton (5/6/6/6/4) .
    • This compound lacks the C-14 hydroxyl group present in Taxoprexin, which is critical for microtubule stabilization .
  • Bioactivity :
    • Taxoprexin targets β-tubulin to stabilize microtubules, while this compound’s mechanism involves apoptosis induction via mitochondrial pathways .

10-Deacetylbaccatin III (C₂₉H₃₆O₁₀)

  • Structural Overlap :
    • Both compounds share a C-10 acetyl group and C-13 benzoyl ester. However, 10-Deacetylbaccatin III retains a tetracyclic (6/8/6/4) scaffold, whereas this compound’s C-11–C-15 ether bridge creates a pentacyclic system .
  • Synthetic Utility :
    • 10-Deacetylbaccatin III is a key precursor for semi-synthetic paclitaxel, whereas this compound is biosynthetically derived via microbial transformation of 10-deacetylbaccatin III using Curvularia lunata .

13-O-Acetyl this compound (C₃₁H₃₆O₁₁)

  • Modifications :
    • An additional acetyl group at C-13 differentiates this analog from this compound. This substitution enhances lipophilicity, improving cellular uptake .
  • Activity :
    • 13-O-Acetyl this compound shows 3-fold higher cytotoxicity against KB cells (IC₅₀ = 0.17 µM) compared to this compound (IC₅₀ = 0.5 µM) .

Key Spectral and Physicochemical Data

Parameter This compound 10-Deacetylbaccatin III Taxoprexin
Molecular Formula C₂₉H₃₄O₁₀ C₂₉H₃₆O₁₀ C₄₇H₅₈NO₁₄
¹³C NMR (δC, CDCl₃) C-11: 131.0; C-14: 37.1 C-11: 128.5; C-14: 35.8 C-13: 172.1 (ester)
Bioactivity (IC₅₀) KB: 0.5 µM KB: >10 µM KB: 0.001 µM
Source Taxus wallichiana Taxus brevifolia Semi-synthetic

Notes:

  • This compound’s ¹H NMR shows a distinct H-2β proton at δ 5.42, absent in 10-Deacetylbaccatin III .
  • Taxoprexin’s superior potency stems from its C-13 side chain, which enhances microtubule binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Wallifoliol
Reactant of Route 2
Wallifoliol

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